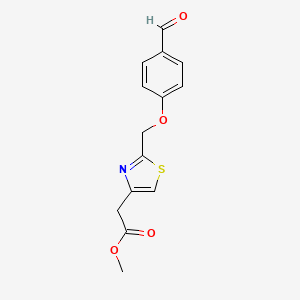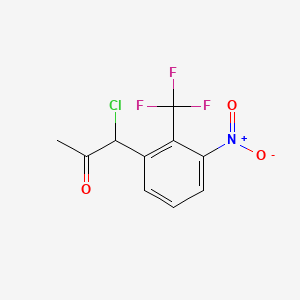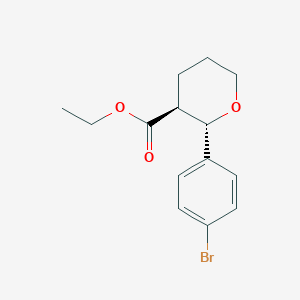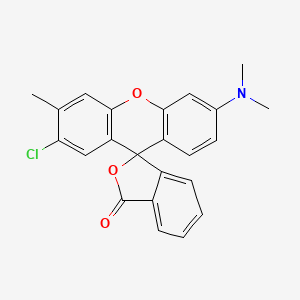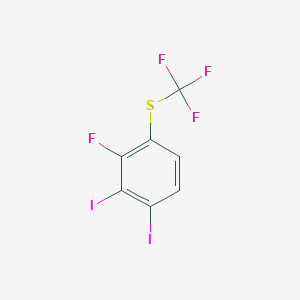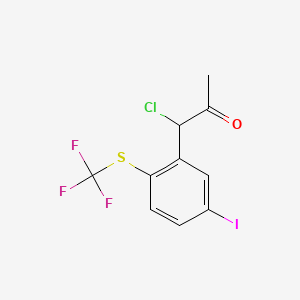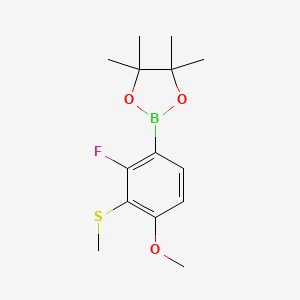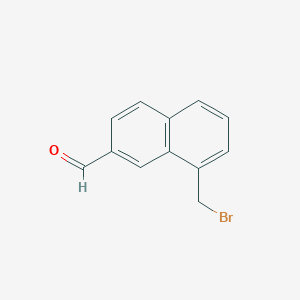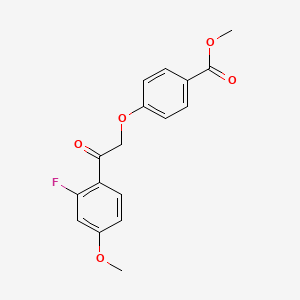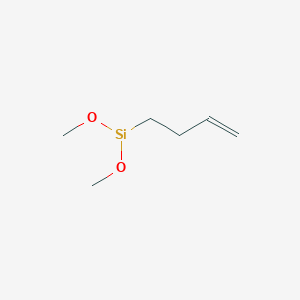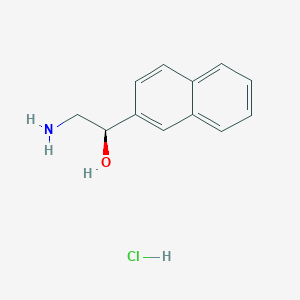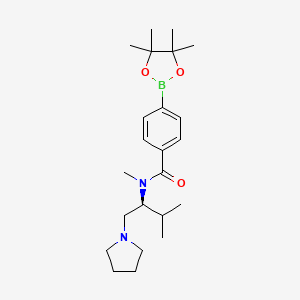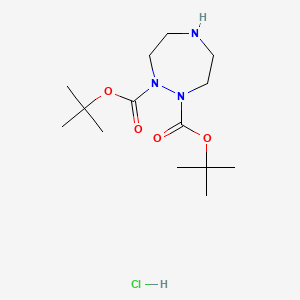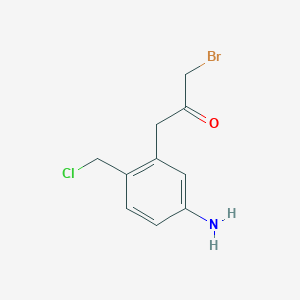
1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one can be achieved through a multi-step process involving the following key steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-amino-2-(chloromethyl)benzene. This can be achieved through the chloromethylation of 5-amino-2-methylbenzene using formaldehyde and hydrochloric acid.
Bromination: The next step involves the bromination of the intermediate compound. This can be done using bromine in the presence of a suitable solvent such as acetic acid.
Ketone Formation: The final step involves the formation of the ketone group. This can be achieved through the reaction of the brominated intermediate with a suitable ketone precursor under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chloromethyl and bromine groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one
Comparison
1-(5-Amino-2-(chloromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and properties. Compared to similar compounds with chlorine atoms, the bromine atom can lead to different reaction pathways and products. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
属性
分子式 |
C10H11BrClNO |
|---|---|
分子量 |
276.56 g/mol |
IUPAC 名称 |
1-[5-amino-2-(chloromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-10(14)4-8-3-9(13)2-1-7(8)6-12/h1-3H,4-6,13H2 |
InChI 键 |
YIBTVKPSJFYAJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)CC(=O)CBr)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


